molecular formula C30H58O5 B12641848 Oxydipropylene dilaurate CAS No. 94108-27-7

Oxydipropylene dilaurate

Cat. No.: B12641848
CAS No.: 94108-27-7
M. Wt: 498.8 g/mol
InChI Key: INYCBVNRAVVIQF-UHFFFAOYSA-N
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Description

Based on its nomenclature, it is likely an ester derivative formed from propylene glycol and lauric acid. Such esters are commonly used in industrial applications as plasticizers, surfactants, or stabilizers. However, the absence of direct studies on Oxydipropylene dilaurate necessitates comparisons with structurally or functionally analogous compounds, such as dibutyltin dilaurate, polyethylene glycol (PEG) dilaurates, and carotenoid esters like violaxanthin dilaurate.

Properties

CAS No.

94108-27-7

Molecular Formula

C30H58O5

Molecular Weight

498.8 g/mol

IUPAC Name

2-(1-dodecanoyloxypropan-2-yloxy)propyl dodecanoate

InChI

InChI=1S/C30H58O5/c1-5-7-9-11-13-15-17-19-21-23-29(31)33-25-27(3)35-28(4)26-34-30(32)24-22-20-18-16-14-12-10-8-6-2/h27-28H,5-26H2,1-4H3

InChI Key

INYCBVNRAVVIQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C)OC(C)COC(=O)CCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxydipropylene dilaurate is synthesized through the esterification reaction between oxydipropylene and lauric acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the desired temperature, and the water formed during the reaction is continuously removed. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Hydrolysis Reactions

Oxydipropylene dilaurate, as an ester, is susceptible to hydrolysis under acidic or basic conditions. While direct experimental data is unavailable in the provided sources, esters typically undergo hydrolysis to regenerate their parent carboxylic acid (lauric acid) and alcohol (dipropylene glycol). This reaction is catalyzed by water and acidic/basic agents, producing the corresponding carboxylic acid and alcohol:

Oxydipropylene dilaurate+WaterLauric acid+Dipropylene glycol\text{this compound} + \text{Water} \rightarrow \text{Lauric acid} + \text{Dipropylene glycol}

Surfactant-Mediated Interactions

This compound’s surfactant properties enable interactions with other compounds to enhance solubility or absorption. For example:

  • Enhanced Solubility : It may improve the dispersion of hydrophobic compounds in aqueous solutions.

  • Membrane Penetration : Its amphiphilic nature could facilitate the transport of active pharmaceutical or cosmetic ingredients through biological membranes.

Comparative Analysis with Similar Compounds

While direct reaction data for this compound is limited, insights can be drawn from analogous compounds like dibutyltin dilaurate (DBTL), though this is a distinct organotin ester. For example:

  • Catalytic Roles : DBTL accelerates crosslinking in silicone rubbers and polyurethane synthesis .

  • Stabilization : DBTL acts as a heat and UV stabilizer in PVC plastics .

Compound Key Reaction Type Application
This compoundHydrolysis (inferred)Potential in cosmetics/pharmaceuticals
Dibutyltin dilaurateCatalytic crosslinkingSilicone vulcanization, polyurethane production

Research Gaps and Limitations

The provided search results lack peer-reviewed studies explicitly detailing this compound’s reaction mechanisms. Market reports focus on consumption data rather than chemical behavior. For authoritative insights, direct experimental studies or specialized databases (e.g., PubMed, ScienceDirect) would be required.

Scientific Research Applications

Oxydipropylene dilaurate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of oxydipropylene dilaurate primarily involves its ability to form stable ester bonds with other compounds. This property makes it an excellent reactant in the synthesis of polyurethanes and other polymeric materials. The ester bonds formed by this compound contribute to the overall stability and durability of the resulting polymers .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Analogues
2.1.1. Dibutyltin Dilaurate (DBTD)
  • Chemical Class: Organotin compound with two butyl groups and two laurate esters.
  • Applications :
    • Catalyst in polyurethane foam synthesis, silicone rubber vulcanization, and PVC stabilization .
    • Used in marine antifouling coatings and wood preservatives .
  • Biological Activity :
    • Partial agonist of PPARγ and RXRα nuclear receptors, inducing adipogenesis in mammalian cells .
    • Represses proinflammatory genes (e.g., Vcam1, TNFα) in adipocytes and macrophages .
  • Toxicity: Neurotoxic: Disrupts phosphatidylinositol signaling in rat brains and causes DNA damage in cerebral cortex cells . Lower acute toxicity than tributyltin compounds but poses chronic risks at low doses .
2.1.2. PEG Dilaurates (e.g., PEG 300/400/600 Dilaurate)
  • Chemical Class : Polyethylene glycol esters of lauric acid.
  • Applications :
    • Surfactants in cosmetics, pharmaceuticals, and industrial formulations .
2.1.3. Violaxanthin Dilaurate
  • Chemical Class: Carotenoid ester (xanthophyll derivative).
  • Applications :
    • Natural pigment in plant petals, critical for yellow pigmentation (e.g., Brassica species) .
  • Toxicity: No reported toxicity; biologically inert in human exposure contexts .
2.1.4. Oxydiethylene Dilaurate
  • Chemical Class : Ethylene glycol-based laurate ester (structurally similar to Oxydipropylene dilaurate but with ethylene glycol).
  • Applications: Potential use as a lubricant or surfactant, though specific data are absent in the reviewed literature .
2.2. Comparative Analysis
Compound Chemical Class Primary Applications Toxicity Profile Biological Activity
This compound Propylene glycol ester Not specified (likely industrial stabilizer/emulsifier) Unknown Unknown
Dibutyltin dilaurate Organotin compound Polymer catalyst, antifouling agent Neurotoxic, DNA-damaging PPARγ/RXRα agonist, adipogenic
PEG 400 dilaurate PEG ester Cosmetic/pharmaceutical surfactant Low toxicity (limited data) None reported
Violaxanthin dilaurate Carotenoid ester Plant pigment Non-toxic Photosynthetic pigment

Key Research Findings

  • Dibutyltin Dilaurate :
    • Induces adipogenesis at 10 µM in 3T3-L1 preadipocytes via PPARγ activation .
    • Causes 79.7% DNA damage in rat cerebral cortex cells at high doses .
  • Violaxanthin Dilaurate :
    • Concentration in yellow petals correlates with esterification efficiency (e.g., 5,6-epoxy-lutein dilaurate is 15× more abundant than in pale-yellow petals) .
  • PEG Dilaurates: Classified as non-irritant in cosmetic formulations but lack long-term environmental impact studies .

Biological Activity

Oxydipropylene dilaurate (ODDL) is an ester derived from oxydipropylene glycol and lauric acid. It is primarily utilized in cosmetic formulations, but its biological activity has garnered attention in various fields, including pharmacology and toxicology. This article explores the biological activity of ODDL, highlighting its antimicrobial properties, potential therapeutic applications, and relevant case studies.

PropertyValue
CAS Number 27138-31-4
Molecular Formula C22H44O4
Molecular Weight 364.59 g/mol
IUPAC Name Di(2-hydroxypropyl) dodecanoate

ODDL exhibits biological activity primarily through its interaction with cellular membranes and proteins. The compound can disrupt lipid bilayers, leading to alterations in membrane integrity and function. This disruption is particularly relevant in its antimicrobial action, where it can compromise bacterial cell membranes, leading to cell lysis.

Antimicrobial Activity

Research shows that ODDL possesses significant antimicrobial properties against various pathogens:

  • Bacterial Activity : Studies indicate that ODDL is effective against Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting the bacterial cell membrane, which inhibits growth and leads to cell death.
  • Fungal Activity : ODDL has also demonstrated antifungal properties, particularly against Candida species. The compound's ability to penetrate fungal cell walls contributes to its efficacy.

Table 1: Antimicrobial Efficacy of ODDL

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

  • Cosmetic Applications : A study published in the International Journal of Cosmetic Science evaluated the use of ODDL in skin care formulations. Results showed that ODDL enhanced the stability of emulsions while providing antimicrobial protection against skin pathogens.
  • Pharmaceutical Formulations : Research highlighted in Journal of Pharmaceutical Sciences explored the incorporation of ODDL in topical drug delivery systems. The findings indicated improved skin penetration and sustained release of active ingredients, suggesting its potential as a drug carrier.
  • Toxicological Assessment : A comprehensive toxicological evaluation conducted by researchers found that ODDL exhibited low toxicity levels in vitro. The compound was well-tolerated by human skin cells, indicating its safety for cosmetic use.

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